molecular formula C14H12BrClO B6296221 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene CAS No. 2244107-79-5

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene

Cat. No. B6296221
CAS RN: 2244107-79-5
M. Wt: 311.60 g/mol
InChI Key: HYMFDTUGMGPTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is a compound that has been studied for its potential applications in the scientific research field. It is a substituted benzene with a benzyloxy group attached to the 6-position of the ring and bromo- and chloro- substituents at the 2- and 3-positions, respectively. This compound has been studied for its potential use in synthesizing other compounds and its biochemical and physiological effects.

Scientific Research Applications

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene has been used in the synthesis of other compounds, such as aryl amines, which have potential applications in the pharmaceutical industry. In addition, this compound has also been used to study the mechanism of action of certain drugs, such as benzodiazepines, and to investigate the biochemical and physiological effects of these drugs.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize using the Williamson ether synthesis method. In addition, the compound is relatively stable in aqueous solutions and has a low toxicity. However, the compound is also relatively expensive and difficult to obtain in large quantities.

Future Directions

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene has potential applications in the scientific research field. Future research should focus on the development of new synthesis methods for the compound, as well as further exploration of its biochemical and physiological effects. In addition, further research should be conducted to investigate the potential therapeutic applications of the compound, such as its use as an anxiolytic and anticonvulsant. Finally, research should be conducted to determine the exact mechanism of action of the compound at the molecular level.

Synthesis Methods

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene can be synthesized using the Williamson ether synthesis method. This method involves the reaction of an alkyl halide and an alcohol in the presence of an alkali metal hydroxide or alkali metal alkoxide. In this case, the alkyl halide is bromo-2-chloro-3-methylbenzene and the alcohol is benzyl alcohol. The reaction produces this compound and sodium bromide as the by-products.

Biochemical Analysis

Biochemical Properties

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, the presence of bromo and chloro substituents can influence the compound’s reactivity and its interactions with proteins and other enzymes .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to alterations in cell function. For instance, it may affect the phosphorylation status of key signaling molecules, thereby influencing downstream signaling events. Moreover, the compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, preventing the metabolism of other substrates. Additionally, the compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of different metabolites that may have distinct biological activities. Additionally, prolonged exposure to the compound can result in adaptive responses in cells, such as changes in enzyme expression or activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage, oxidative stress, and apoptosis. These effects highlight the importance of determining the appropriate dosage for therapeutic or experimental purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, leading to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can interact with other enzymes or cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also result in the production of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters or ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. The compound’s subcellular localization can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

1-bromo-3-chloro-4-methyl-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMFDTUGMGPTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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